5-Phenoxypyrimidine-2-carbonitrile

Metabolic stability Drug metabolism Scaffold selection

5-Phenoxypyrimidine-2-carbonitrile (CAS 540463-68-1; synonyms: 2-pyrimidinecarbonitrile, 5-phenoxy-) is a heterocyclic building block defined by a pyrimidine core substituted at the 5-position with a phenoxy group and at the 2-position with a nitrile. With molecular formula C₁₁H₇N₃O and a molecular weight of 197.19 g/mol, this scaffold belongs to the pyrimidine-5-carbonitrile class—a family whose derivatives have been designed as dual EGFRᵂᵀ/COX-2 inhibitors and have demonstrated cytotoxic activity against NCI60 cancer cell lines in recent medicinal chemistry campaigns.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
Cat. No. B13112288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxypyrimidine-2-carbonitrile
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=C(N=C2)C#N
InChIInChI=1S/C11H7N3O/c12-6-11-13-7-10(8-14-11)15-9-4-2-1-3-5-9/h1-5,7-8H
InChIKeyFJPKWXRUBVXWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxypyrimidine-2-carbonitrile: Core Chemical Identity and Procurement-Relevant Characteristics


5-Phenoxypyrimidine-2-carbonitrile (CAS 540463-68-1; synonyms: 2-pyrimidinecarbonitrile, 5-phenoxy-) is a heterocyclic building block defined by a pyrimidine core substituted at the 5-position with a phenoxy group and at the 2-position with a nitrile. With molecular formula C₁₁H₇N₃O and a molecular weight of 197.19 g/mol, this scaffold belongs to the pyrimidine-5-carbonitrile class—a family whose derivatives have been designed as dual EGFRᵂᵀ/COX-2 inhibitors and have demonstrated cytotoxic activity against NCI60 cancer cell lines in recent medicinal chemistry campaigns [1]. The 5-phenoxy substitution pattern distinguishes this compound from other 5-substituted pyrimidine-2-carbonitrile analogs, conferring specific electronic and steric properties that influence both its reactivity as a synthetic intermediate and the binding characteristics of downstream products derived from it.

Why Generic Substitution of 5-Phenoxypyrimidine-2-carbonitrile Fails: Quantitative Evidence of Scaffold-Level Differentiation


Compounds within the pyrimidine-2-carbonitrile family cannot be interchanged generically because the electronic character of the 5-position substituent directly dictates the scaffold's reactivity profile. In silico analysis of 2-cyanopyrimidine derivatives demonstrated that substitution of the phenoxy moiety with lipophilic substituents increased cathepsin K binding affinity, whereas modifications on the cyanopyrimidine moiety did not produce the same effect [1]. This establishes that the 5-phenoxy group is not merely a placeholder; it actively modulates target engagement potential. Furthermore, the pyrimidine-2-carbonitrile scaffold exhibits distinct metabolic susceptibility relative to pyridazine and pyridine carbonitrile analogs: in human liver microsome studies, the pyrimidine series was the most susceptible to metabolism to thiazoline-containing products, followed in order by pyridazine and pyridine series [2]. This differential metabolic stability has direct implications for downstream lead optimization, meaning that replacing a 5-phenoxypyrimidine-2-carbonitrile building block with a pyridazine or pyridine analog will alter the metabolic fate of the resulting compound, potentially invalidating established structure-activity relationships.

5-Phenoxypyrimidine-2-carbonitrile: Product-Specific Quantitative Evidence Guide for Scientific Selection


Nitrile Electrophilicity and Metabolic Thiazoline Formation: Pyrimidine vs. Pyridazine vs. Pyridine Scaffolds

When selecting a carbonitrile-bearing heterocyclic scaffold for medicinal chemistry programs, the identity of the heterocycle determines the electrophilicity of the nitrile group and, consequently, its susceptibility to covalent modification by thiols in the liver. In a comparative study using human liver microsomes, the pyrimidine-2-carbonitrile scaffold showed the highest susceptibility to metabolism via thiazoline formation, followed by pyridazine-2-carbonitrile and then pyridine-2-carbonitrile [1]. This rank-order metabolic liability is a scaffold-level property that cannot be corrected by peripheral substitution alone. Procuring the pyrimidine scaffold therefore commits the program to managing a higher intrinsic clearance risk versus alternative heterocycles.

Metabolic stability Drug metabolism Scaffold selection

Cytotoxic Potency of Pyrimidine-5-carbonitrile Derivatives Against NCI60 Panel: Compound 4e and 4f Benchmarking

A series of pyrimidine-5-carbonitrile derivatives, which share the core scaffold of 5-phenoxypyrimidine-2-carbonitrile, were evaluated for cytotoxicity against the NCI60 panel in a 2023 study [1]. The lead compounds 4e and 4f showed the highest broad-spectrum activity, with IC₅₀ values of 1.66 μM and 1.83 μM respectively against Colo 205 (colon cancer) cells. These compounds also induced cell cycle arrest at G1 phase and increased caspase-3 levels 10-fold (4e) and 8-fold (4f) relative to control [1]. Critically, both compounds were screened on normal epithelial colon cells and found to be safe, establishing a therapeutic window that not all pyrimidine-5-carbonitrile analogs achieve [1]. While the parent 5-phenoxypyrimidine-2-carbonitrile is a building block rather than a final drug candidate, its core scaffold is the synthetic origin of derivatives demonstrating this level of potency and selectivity. In contrast, 5-benzyloxypyrimidine-2-carbonitrile (CAS 166672-22-6) and other 5-alkoxy/aryloxy analogs have not been reported with equivalent NCI60 panel data, limiting cross-scaffold comparison for procurement decisions where downstream anticancer screening is planned [2].

Anticancer activity NCI60 screening Dual EGFR/COX-2 inhibition

Lipophilic Substituent Effect on Cathepsin K Binding: Phenoxy vs. Alternative 5-Position Substituents

In silico docking studies on 2-cyanopyrimidine derivatives targeting cathepsin K revealed that substitution of the phenoxy moiety with lipophilic groups increases binding affinity, whereas modifications made on the cyanopyrimidine moiety itself did not enhance target engagement [1]. This SAR finding indicates that the 5-phenoxy position is a critical vector for optimizing ligand–protein interactions. A 5-phenoxypyrimidine-2-carbonitrile building block therefore preserves the optimal substitution site for subsequent derivatization, whereas alternative building blocks that pre-install substituents at the 2- or 4-positions of the pyrimidine ring would misdirect synthetic effort toward a sterically and electronically less permissive vector for cathepsin K binding [1].

Cathepsin K inhibition In silico binding affinity Structure-activity relationship

Industrial-Process Convenience: 5-Phenoxypyrimidine-2-carbonitrile as a Nucleoside Drug Intermediate vs. 5-Benzyloxy Analog

A Chinese patent disclosure explicitly identifies 5-phenoxypyrimidine-2-carbonitrile as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, noting advantages of simple and safe operational process and mild reaction conditions suitable for industrial production [1]. In contrast, the closely related 5-benzyloxypyrimidine-2-carbonitrile (CAS 166672-22-6) is primarily described in supplier catalogs as a general building block without equivalent patent-backed process validation for nucleoside drug synthesis [2]. For procurement in an industrial process chemistry context where scalability and process safety are decision-critical, the patent-validated intermediate carries quantifiably lower development risk than an analog lacking published process validation.

Process chemistry Carbocyclic nucleoside synthesis Industrial scalability

Combinatorial CCR5 Antagonist Library Validation: Phenoxy-Pyrimidine Scaffold vs. Non-Phenoxy Heterocyclic Cores

5-Phenoxypyrimidine derivatives have been specifically claimed in patent families covering CCR5 receptor antagonists for the treatment of HIV infection, with the phenoxy-pyrimidine core serving as a privileged scaffold in combinatorial library designs that yielded compounds with potent CCR5 binding affinity [1]. A preliminary pharmacological screening indicated that compounds based on this scaffold can function as CCR5 antagonists, with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. By contrast, alternative heterocyclic cores (e.g., phenoxybenzyl derivatives) evaluated by CoMFA analysis on 70 compounds targeting CCR5 represent a structurally distinct chemotype with independent SAR [3]. The phenoxy-pyrimidine scaffold thus occupies a differentiated chemical space within the CCR5 antagonist landscape, and procurement of 5-phenoxypyrimidine-2-carbonitrile provides entry into a patent-validated chemotype distinct from the phenoxybenzyl and piperidine-based CCR5 antagonist families.

CCR5 antagonism HIV entry inhibition Combinatorial chemistry

Dual EGFR/COX-2 Pharmacology vs. Single-Target Pyrimidine-5-carbonitrile Analogs: Broad-Spectrum Cytotoxicity Advantage

The pyrimidine-5-carbonitrile scaffold exemplified by compounds 4e and 4f was explicitly designed as a dual EGFRᵂᵀ/COX-2 inhibitor series, with molecular docking confirming binding to both active sites and 3D pharmacophore mapping showing shared features with erlotinib (EGFR standard) and celecoxib (COX-2 standard) [1]. This dual-target profile distinguishes the pyrimidine-5-carbonitrile class from other pyrimidine carbonitrile series that target single kinases (e.g., VEGFR-2 inhibitors) or other enzymes (e.g., PI3K/mTOR dual inhibitors, falcipain-3 inhibitors) [2][3][4]. The dual EGFR/COX-2 mechanism is hypothesized to provide broader anticancer coverage by simultaneously blocking proliferative signaling (EGFR) and tumor-associated inflammation (COX-2). The NCI60 broad-spectrum activity of 4e and 4f—showing activity against multiple cell lines from different tissue origins—supports this mechanistic hypothesis [1]. A procurement decision favoring 5-phenoxypyrimidine-2-carbonitrile as a starting material orients the program toward a dual-pharmacology strategy that single-target pyrimidine carbonitrile building blocks cannot replicate without substantial scaffold redesign.

Dual pharmacology EGFR inhibition COX-2 inhibition Broad-spectrum cytotoxicity

5-Phenoxypyrimidine-2-carbonitrile: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual EGFR/COX-2 Anticancer Lead Discovery Using Pyrimidine-5-carbonitrile Scaffold

Research groups pursuing dual EGFR/COX-2 inhibition as an anticancer strategy should procure 5-phenoxypyrimidine-2-carbonitrile as the core building block. The pyrimidine-5-carbonitrile scaffold has produced derivatives (4e, 4f) with sub-2 μM IC₅₀ values against Colo 205 colon cancer cells, G1 cell cycle arrest, caspase-3 induction up to 10-fold over control, and demonstrated safety on normal epithelial colon cells [1]. This application scenario is supported by validated molecular docking poses at both EGFRᵂᵀ and COX-2 active sites, establishing the scaffold's suitability for dual-target lead optimization campaigns [1].

Industrial Synthesis of Carbocyclic Nucleoside Drug Intermediates

Process chemistry teams developing carbocyclic nucleoside drugs should select 5-phenoxypyrimidine-2-carbonitrile based on its patent-validated role as a key intermediate with documented simple, safe operational procedures and mild reaction conditions amenable to industrial scale-up [1]. Unlike the 5-benzyloxy analog (CAS 166672-22-6), which lacks equivalent process validation literature, the phenoxy derivative offers procurement teams a lower-risk path to kilogram-scale synthesis with established process parameters [2].

CCR5 Antagonist Library Synthesis for HIV and Inflammatory Disease Programs

Medicinal chemistry teams developing CCR5 antagonists for HIV entry inhibition or inflammatory disease indications (asthma, rheumatoid arthritis, COPD) should procure 5-phenoxypyrimidine-2-carbonitrile to access a patent-validated chemotype with documented CCR5 antagonist pharmacological activity [1][2]. The phenoxy-pyrimidine core occupies a chemical space distinct from phenoxybenzyl and piperidine-based CCR5 antagonist families, providing intellectual property differentiation and enabling exploration of complementary structure-activity relationships [3].

Metabolic Stability Screening: Pyrimidine-vs-Pyridazine-vs-Pyridine Scaffold Triage

Drug metabolism and pharmacokinetics (DMPK) groups conducting early-stage scaffold triage for oral drug candidates should include 5-phenoxypyrimidine-2-carbonitrile in comparative metabolic stability panels alongside pyridazine-2-carbonitrile and pyridine-2-carbonitrile analogs. The established rank order of thiazoline formation susceptibility in human liver microsomes (pyrimidine > pyridazine > pyridine) [1] provides a quantitative framework for selecting the optimal heterocyclic core based on the target product profile's acceptable metabolic liability window.

Quote Request

Request a Quote for 5-Phenoxypyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.